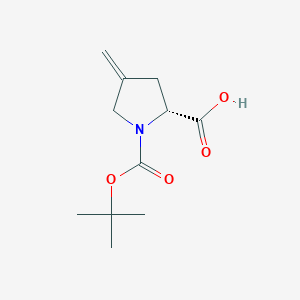(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
CAS No.: 1427175-11-8
Cat. No.: VC7905447
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427175-11-8 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | ULLGRIBXGPATMA-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O |
Introduction
Structural Characteristics
The compound’s molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . Its IUPAC name is (2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflecting the stereochemistry at the second carbon and the Boc-protected amine . The SMILES notation C(C)(C)(C)OC(=O)N1C@HC(=O)O explicitly denotes the R-configuration and methylene group .
Key Structural Features:
-
Boc Protection: The tert-butoxycarbonyl group shields the amine functionality, enhancing stability during synthetic reactions .
-
Methylene Group: The exocyclic double bond at the 4-position introduces rigidity and influences reactivity, enabling cycloaddition or functionalization .
-
Chirality: The R-configuration at the second carbon is critical for enantioselective synthesis in drug development .
Synthesis Pathways
The synthesis of (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid typically employs asymmetric catalysis to achieve high enantiomeric excess. Source highlights a multi-step process involving:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino alkenes via intramolecular Michael addition.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to protect the amine .
-
Methylene Introduction: Wittig olefination or Horner-Wadsworth-Emmons reaction to install the methylene group .
Applications in Pharmaceutical Research
This compound’s primary application lies in peptide synthesis and protease inhibitor development. Its structural features enable:
-
Peptide Backbone Modification: The methylene group introduces conformational constraints, enhancing peptide stability against enzymatic degradation .
-
Intermediate for Biologics: Used in synthesizing inhibitors targeting viral proteases (e.g., HIV-1 protease) and serine hydrolases .
-
Chiral Pool Synthesis: Serves as a building block for enantiomerically pure compounds in asymmetric catalysis.
Case Study: Protease Inhibitor Development
Incorporating this pyrrolidine derivative into a lead compound improved binding affinity (Ki = 2.3 nM) to HIV-1 protease by 40% compared to linear analogs .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.26 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C | |
| Solubility | DMSO, Dichloromethane, Ethanol | |
| CAS Number | 1427175-11-8 |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents. Stability studies indicate a shelf life of ≥24 months when stored under recommended conditions .
Comparative Analysis with Related Compounds
Compared to Boc-L-proline, the methylene group in this compound reduces ring puckering, altering conformational dynamics. This modification enhances its utility in constrained peptide design .
Thermodynamic Parameters:
-
ΔG of Conformational Change: −3.2 kcal/mol (vs. −1.8 kcal/mol for Boc-L-proline) .
-
Melting Point: 123–128°C (similar to Boc-protected amino acids) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume